molecular formula C17H16N4OS B2707528 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 478259-05-1

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2707528
CAS No.: 478259-05-1
M. Wt: 324.4
InChI Key: KDJOLMKDVMYETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity:
This compound (CAS: 478259-05-1) features a pyrazolo[1,5-a]pyrimidin-7-ol core substituted with a 5-methyl group and a 3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl moiety at the 2-position. Its molecular formula is C₁₇H₁₆N₄OS, with a molecular weight of 324.41 g/mol .

Properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-10-8-16(22)21-15(18-10)9-13(19-21)17-14(6-7-23-17)20-11(2)4-5-12(20)3/h4-9,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSMGRPUSYWWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(SC=C2)C3=CC4=NC(=CC(=O)N4N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₅N₅OS
  • Molecular Weight : 265.36 g/mol
  • CAS Number : 439110-97-1
  • Density : Approximately 1.27 g/cm³
  • Predicted pKa : 0.54

The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its pharmacological potential. The presence of the thienyl and pyrrole groups is significant as they contribute to the compound's biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study evaluated various thieno[2,3-d]pyrimidine derivatives and found that compounds with similar structures demonstrated cytotoxic effects against triple-negative breast cancer cells (MDA-MB-231) with IC50 values ranging from 27.6 μM to 50 μM . This suggests that the compound may also exhibit selective cytotoxicity against cancer cell lines.

The mechanisms by which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to suppress cell growth and increase apoptosis in various cancer models.
  • Metabolic Modulation : It has been observed that certain derivatives enhance glucose uptake and ATP production in cells undergoing stress conditions, indicating a potential role in metabolic regulation during cancer treatment .

Case Studies and Research Findings

A notable study focused on the structure-activity relationship (SAR) of compounds related to this class. The findings revealed that modifications on the pyrrole and thienyl moieties significantly impacted the biological activity:

CompoundStructure ModificationIC50 (μM)Activity
AMethyl group on pyrrole27.6High cytotoxicity
BFluorine substitution29.3Moderate cytotoxicity
CNo substitution>50Low activity

This table illustrates how slight alterations in chemical structure can lead to substantial differences in biological efficacy.

Potential Therapeutic Applications

Given its promising biological activities, this compound could have several therapeutic applications:

  • Cancer Therapy : Targeting specific cancer types with tailored formulations could enhance treatment efficacy.
  • Metabolic Disorders : The ability to modulate metabolic pathways may offer new avenues for treating conditions like diabetes or obesity.
  • Neuroprotection : Due to its structural similarities with known neuroprotective agents, further studies could explore its potential in neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound (478259-05-1) 5-Methyl, 3-(2,5-dimethylpyrrolyl)thienyl C₁₇H₁₆N₄OS 324.41 Moderate lipophilicity; potential for cellular uptake
5-(Methoxymethyl) derivative (439111-03-2) 5-Methoxymethyl, 3-(2,5-dimethylpyrrolyl)thienyl C₁₈H₁₈N₄O₂S 354.43 Increased polarity due to methoxy group; higher solubility in polar solvents
6-(2,4-Dichlorobenzyl) derivative (439110-98-2) 6-(2,4-Dichlorobenzyl), 5-methyl Not fully disclosed Enhanced steric bulk; potential pesticidal/antifungal activity
5-[(Phenylsulfonyl)methyl] derivative (439120-65-7) 5-Phenylsulfonylmethyl C₂₃H₂₀N₄O₃S₂ 464.56 High molecular weight; sulfonyl group improves metabolic stability

Key Observations :

  • Polarity Modulation : The methoxymethyl derivative (CAS 439111-03-2) exhibits higher polarity than the target compound, likely improving aqueous solubility but reducing membrane permeability .
  • Steric Effects : The 6-(2,4-dichlorobenzyl) analogue introduces steric hindrance, which may limit binding to certain enzymatic pockets but enhance interactions with hydrophobic targets .
  • Metabolic Stability : The phenylsulfonyl group in CAS 439120-65-7 could reduce oxidative metabolism, extending half-life in vivo .
Tumor Imaging Potential
  • Fluorinated Pyrazolo[1,5-a]pyrimidines : Derivatives like [¹⁸F]3 and [¹⁸F]4 (modified with ester/hydroxyl groups) showed superior tumor uptake in mice compared to carboxyl-containing [¹⁸F]5, highlighting the importance of balanced lipophilicity for biodistribution .
  • Relevance to Target Compound : While the target compound lacks fluorination, its 5-methyl and pyrrole groups may similarly influence pharmacokinetics, though in vivo data are unavailable .

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of this compound to improve yield and purity while minimizing side reactions? A:

  • Methodological Approach: Use cyclization reactions under reflux conditions with ethanol or DMF–EtOH (1:1) mixtures, as demonstrated in similar pyrazolo[1,5-a]pyrimidine syntheses (e.g., 46–63% yields achieved via base-assisted cyclization in ).
  • Key Parameters: Optimize reaction time (e.g., 2–6 hours), stoichiometry of aryl precursors, and temperature control to suppress competing pathways.
  • Validation: Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography .

Structural Characterization

Q: What advanced spectroscopic and crystallographic techniques are recommended for resolving ambiguities in the compound’s structure? A:

  • 1H/13C NMR: Assign pyrrole, thienyl, and pyrimidine proton environments (e.g., δ 6.8–7.5 ppm for aromatic protons, as in ).
  • X-Ray Crystallography: Use SHELX programs (e.g., SHELXL/SHELXS) for small-molecule refinement, particularly for resolving torsional angles in the thienyl-pyrrole substituent (mean C–C bond accuracy: 0.004 Å, as in ).
  • HRMS/FTIR: Confirm molecular weight (±0.001 Da) and functional groups (e.g., OH stretch at ~3200 cm⁻¹) .

Contradictory Spectral Data

Q: How should researchers address discrepancies between theoretical and experimental spectral data (e.g., unexpected downfield shifts in NMR)? A:

  • Hypothesis Testing: Evaluate tautomeric equilibria (e.g., keto-enol forms at the 7-hydroxy group) or steric hindrance from the 2,5-dimethylpyrrole moiety.
  • Comparative Analysis: Cross-reference with analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines in and ) to identify substituent-specific electronic effects.
  • Computational Validation: Perform DFT calculations to simulate NMR chemical shifts and compare with experimental data .

Biological Activity Profiling

Q: What experimental frameworks are suitable for assessing this compound’s enzyme inhibition or anticancer potential? A:

  • Target Identification: Screen against kinases or phosphoribosyltransferases (e.g., hypoxanthine-guanine phosphoribosyltransferase in ) using fluorescence-based assays.
  • Dose-Response Studies: Use IC50 determination via cell viability assays (e.g., MTT) with positive controls (e.g., trifluoromethyl-substituted analogs in ).
  • Mechanistic Insight: Employ molecular docking with X-ray-derived crystal structures (e.g., PDB ligands in ) to predict binding modes .

Computational Modeling Challenges

Q: How can researchers validate computational predictions of this compound’s electronic properties or reactivity? A:

  • DFT/Molecular Dynamics: Compare HOMO-LUMO gaps or electrostatic potential maps with experimental UV-Vis spectra.
  • Crystallographic Cross-Validation: Align computed bond lengths/angles with X-ray data (e.g., pyrazolo[1,5-a]pyrimidine derivatives in ).
  • Solvent Effects: Include implicit solvent models (e.g., PCM) to account for polarity shifts in aqueous environments .

Solubility and Formulation

Q: What strategies can improve aqueous solubility without compromising bioactivity? A:

  • Derivatization: Introduce hydrophilic groups (e.g., amine or carboxylate) at the 5-methyl or 7-hydroxy positions, as seen in ’s analogs.
  • Co-Solvent Systems: Test DMSO-water or cyclodextrin-based formulations for in vitro assays.
  • Stability Monitoring: Use HPLC to track degradation under physiological pH (e.g., 4.0–7.4) .

Crystallization Challenges

Q: How to overcome poor crystal diffraction quality for this compound? A:

  • SHELXD/SHELXE: Employ dual-space algorithms for phase refinement in small-molecule crystallography ( ).
  • Crystallization Screens: Use PEG-based precipitants or slow evaporation in mixed solvents (e.g., chloroform/methanol).
  • Twinned Data: Apply SHELXL’s TWIN/BASF commands for high-resolution refinement .

Stability Under Experimental Conditions

Q: What protocols ensure compound stability during long-term biological or chemical assays? A:

  • Storage Conditions: Store at –20°C in amber vials under inert gas (N2/Ar) to prevent oxidation of the thienyl group.
  • Accelerated Stability Testing: Expose to 40°C/75% RH for 4 weeks and monitor via LC-MS for degradation products.
  • Antioxidant Additives: Include 0.1% BHT in stock solutions to inhibit radical-mediated decomposition .

Pharmacokinetic Study Design

Q: How to design in vivo pharmacokinetic studies for this compound? A:

  • Dosing Routes: Administer intravenously (IV) or orally (PO) in rodent models, with plasma sampling at 0.5, 2, 6, and 24 hours.
  • Analytical Method: Quantify via LC-MS/MS using deuterated internal standards (e.g., d3-methyl analogs).
  • Tissue Distribution: Assess brain penetration using blood-brain barrier (BBB) permeability assays .

Comparative Studies with Analogs

Q: How to design experiments comparing this compound to structurally related pyrazolo[1,5-a]pyrimidines? A:

  • SAR Framework: Systematically vary substituents (e.g., 2-thienyl vs. phenyl groups) and measure effects on bioactivity/solubility.
  • Statistical Design: Use ANOVA with post-hoc Tukey tests to compare IC50 values across analogs (e.g., ’s methyl vs. trifluoromethyl derivatives).
  • Crystallographic Overlays: Superimpose X-ray structures to correlate steric bulk with target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.